![molecular formula C18H19ClN2O3 B5881193 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)
3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide, also known as AG490, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Mechanism of Action
3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide inhibits JAK2 activity by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cytokine and growth factor signaling pathways, leading to anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of the immune response. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One advantage of 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide is its specificity for JAK2, which allows for targeted inhibition of cytokine and growth factor signaling pathways. However, 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Additionally, 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have off-target effects on other kinases, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide, including the development of more potent and selective JAK2 inhibitors, the investigation of its potential therapeutic applications in other diseases such as autoimmune disorders and neurodegenerative diseases, and the exploration of its combination therapy with other drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide.
Synthesis Methods
3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide can be synthesized by reacting 4-chloro-3-nitrobenzoic acid with 4-(4-morpholinyl)aniline in the presence of a reducing agent such as iron powder. The resulting intermediate is then coupled with 4-methoxyaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide.
Scientific Research Applications
3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of Janus kinase 2 (JAK2), a protein tyrosine kinase that plays a key role in the signaling pathway of cytokines and growth factors. By inhibiting JAK2 activity, 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide can modulate the immune response and inhibit the growth of cancer cells.
properties
IUPAC Name |
3-chloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-17-7-2-13(12-16(17)19)18(22)20-14-3-5-15(6-4-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXPIXJIIGAHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)
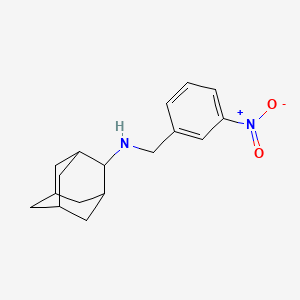
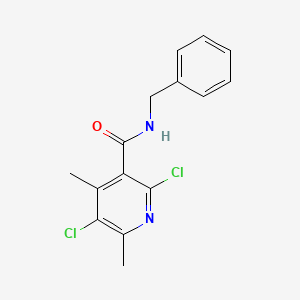

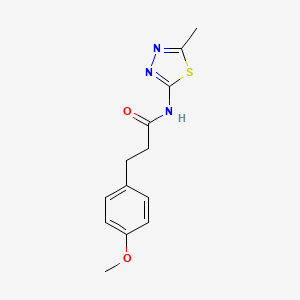
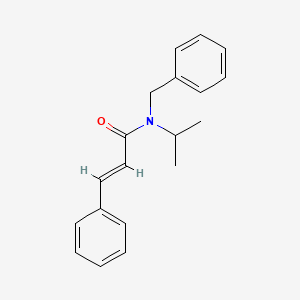
![{2-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5881160.png)
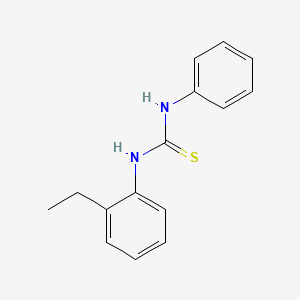

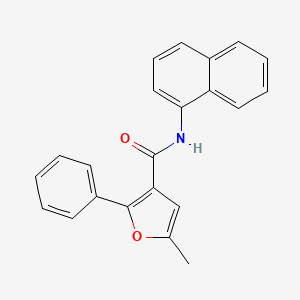
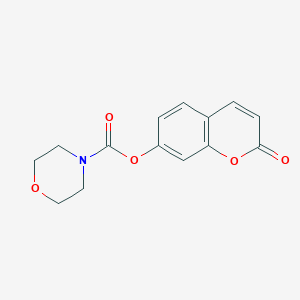

![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5881207.png)
